Regiochemical Identity: 4-Amino Versus 3-Amino Substitution Defines Target Class Applicability
The target compound bears a 4-aminopyridine substituent, which places the exocyclic NH₂ group para to the pyridine nitrogen. This geometry presents a donor–acceptor pair capable of bidentate hinge-binding in kinase active sites. The closest regioisomer, 1-(3-aminopyridin-2-yl)piperidine-3-carboxylic acid (CAS 2098080-86-3), positions the amino group at the 3-position, creating a 1,2-relationship with the ring nitrogen that favors a chelating rather than a linear hinge-binding motif [1]. Patent literature for TAM family kinase inhibitors (Tyro3, Axl, Mer) explicitly specifies 4-aminopyridine-containing piperidine scaffolds, establishing a documented application precedent for the 4-amino regioisomer that the 3-amino variant does not share [2].
| Evidence Dimension | Amino group position on pyridine ring (regiochemistry) |
|---|---|
| Target Compound Data | 4-aminopyridin-2-yl (NH₂ para to ring N; CAS 2097973-49-2) |
| Comparator Or Baseline | 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid (NH₂ meta/ortho to ring N; CAS 2098080-86-3) |
| Quantified Difference | Regioisomeric shift from 4-position (linear hinge-binding geometry) to 3-position (chelating geometry); no quantitative IC₅₀ data publicly available for either compound in a direct comparison |
| Conditions | Structural analysis based on computed molecular properties and patent structural claims (TAM family kinase inhibitor patent family, Application 16899489) [2] |
Why This Matters
For kinase inhibitor programs, regioisomeric identity directly determines hinge-binding compatibility; procuring the 3-amino isomer in place of the 4-amino compound risks complete loss of target engagement in assays designed around 4-aminopyridine pharmacophores.
- [1] Kuujia. 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid (CAS 2098080-86-3). Product Page, including computed structural descriptors. https://www.kuujia.com/cas-2098080-86-3.html View Source
- [2] Patexia. Aminopyridine Derivatives as TAM Family Kinase Inhibitors. Patent Application Number 16899489, filed June 11, 2020. https://patexia.com/patents/16899489 View Source
